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Introduction
Roginolisib (IOA-244) is a first-in-class, orally administered, allosteric modulator of

phosphoinositide 3-kinase delta (PI3Kδ).[1] The PI3Kδ signaling pathway is crucial for the

proliferation, survival, and function of various immune cells.[2] In the context of oncology,

aberrant PI3Kδ signaling can contribute to an immunosuppressive tumor microenvironment,

partly by supporting the function of regulatory T cells (Tregs).[2][3]

Roginolisib's selective inhibition of PI3Kδ has a multi-modal effect on the anti-tumor immune

response. It has been shown to decrease the population of immunosuppressive Tregs while

promoting the activity of anti-cancer immune cells such as activated CD8+ T cells and Natural

Killer (NK) cells.[1][4] This shift in the immune cell landscape can lead to a more effective

immune response against tumors.[1] This document provides detailed protocols for the analysis

of immune cell populations by flow cytometry in response to Roginolisib treatment, along with

representative data and workflow diagrams.

Data Presentation
The following tables summarize the expected quantitative changes in peripheral blood immune

cell subsets following treatment with Roginolisib, based on clinical trial data.
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Table 1: Changes in Major Immune Cell Populations After Roginolisib Treatment

Immune Cell Subset Marker Profile
Expected Change Post-
Roginolisib

CD8+ T Cells CD3+CD8+ Increase[1][4]

Natural Killer (NK) Cells CD3-CD56+ Increase[1][4]

Regulatory T (Treg) Cells CD3+CD4+CD25highFoxP3+ Decrease[1][4]

Table 2: Changes in Activated CD8+ T Cell Subsets in Patients with Stable Disease (SD) vs.

Progressive Disease (PD)

Time Point
Activated CD8+ T Cells (%
of CD8+) in SD Patients
(Granzyme B+/CD27-)

Activated CD8+ T Cells (%
of CD8+) in PD Patients
(Granzyme B+/CD27-)

Baseline (Day 1) ~15% ~20%

Day 15 ~25% ~20%

Cycle 3 ~30% ~18%

Cycle 5 ~35% ~15%

Cycle 8 ~40% ~15%

Note: The data in Table 2 are

estimations derived from

graphical representations in

clinical trial presentations and

are intended for illustrative

purposes.[4]

Signaling Pathway
The following diagram illustrates the simplified PI3Kδ signaling pathway and the mechanism of

action of Roginolisib in T cells.
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Caption: Roginolisib's inhibition of the PI3Kδ signaling pathway.
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Protocol 1: Immunophenotyping of Peripheral Blood
Mononuclear Cells (PBMCs)
This protocol outlines the staining of surface markers to identify major immune cell populations,

including T cells, B cells, and NK cells.

Materials:

Human PBMCs isolated by density gradient centrifugation

FACS buffer (PBS + 2% FBS + 0.05% sodium azide)

Fc receptor blocking reagent

Fluorochrome-conjugated antibodies (see Table 3)

Flow cytometer

Table 3: Antibody Panel for General Immune Cell Phenotyping

Target Fluorochrome Clone Purpose

CD45 FITC HI30 Leukocyte gate

CD3 PerCP-Cy5.5 UCHT1 T cell identification

CD4 APC RPA-T4
T helper cell

identification

CD8 PE-Cy7 RPA-T8
Cytotoxic T cell

identification

CD19 BV421 HIB19 B cell identification

CD56 PE B159 NK cell identification

Procedure:

Resuspend PBMCs in FACS buffer at a concentration of 1 x 107 cells/mL.
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Add 100 µL of the cell suspension to each well of a 96-well plate or to individual FACS tubes.

Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate

for 10 minutes at 4°C.

Prepare a cocktail of the antibodies listed in Table 3 at their predetermined optimal

concentrations.

Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 5 minutes at 4°C

between washes.

Resuspend the cells in 200 µL of FACS buffer.

Acquire the samples on a flow cytometer.

Protocol 2: Staining for Regulatory T Cells (Tregs)
This protocol describes the staining of surface and intracellular markers to identify the Treg

population.

Materials:

Human PBMCs

FACS buffer

Fc receptor blocking reagent

Fluorochrome-conjugated surface antibodies (see Table 4)

FoxP3/Transcription Factor Staining Buffer Set

Fluorochrome-conjugated intracellular antibody (see Table 4)

Flow cytometer

Table 4: Antibody Panel for Treg Identification
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Target Fluorochrome Clone Staining Location

CD3 PerCP-Cy5.5 UCHT1 Surface

CD4 APC RPA-T4 Surface

CD25 PE M-A251 Surface

CD127 PE-Cy7 A019D5 Surface

FoxP3 Alexa Fluor 488 259D/C7 Intracellular

Procedure:

Perform surface staining for CD3, CD4, CD25, and CD127 as described in Protocol 1, steps

1-6.

After the final wash of the surface staining, resuspend the cell pellet in 1 mL of

fixation/permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.

Wash the cells with 1 mL of permeabilization buffer, centrifuging at 500 x g for 5 minutes at

4°C.

Resuspend the cell pellet in the residual volume and add the anti-FoxP3 antibody.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells once with 1 mL of permeabilization buffer.

Resuspend the cells in 200 µL of FACS buffer.

Acquire the samples on a flow cytometer within 24 hours.

Protocol 3: Intracellular Staining for Activated Cytotoxic
T Cells
This protocol is for identifying activated CD8+ T cells by staining for the cytotoxic granule

protein Granzyme B.
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Materials:

Human PBMCs

FACS buffer

Fc receptor blocking reagent

Fluorochrome-conjugated surface antibodies (see Table 5)

Fixation/Permeabilization Buffer

Fluorochrome-conjugated intracellular antibody (see Table 5)

Flow cytometer

Table 5: Antibody Panel for Activated CD8+ T Cell Identification

Target Fluorochrome Clone Staining Location

CD3 PerCP-Cy5.5 UCHT1 Surface

CD8 APC RPA-T8 Surface

CD27 PE-Cy7 O323 Surface

Granzyme B Alexa Fluor 647 GB11 Intracellular

Procedure:

Perform surface staining for CD3, CD8, and CD27 as described in Protocol 1, steps 1-6.

Following the last wash for surface staining, fix and permeabilize the cells as described in

Protocol 2, steps 2-3.

Resuspend the cell pellet in the residual volume and add the anti-Granzyme B antibody.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells once with 1 mL of permeabilization buffer.
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Resuspend the cells in 200 µL of FACS buffer.

Acquire the samples on a flow cytometer.

Experimental Workflow
The following diagram outlines the general workflow for analyzing immune cell populations

after Roginolisib treatment.
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Caption: General workflow for flow cytometry analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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